![molecular formula C7H5N3O2 B3047219 Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid CAS No. 1356016-45-9](/img/structure/B3047219.png)
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Übersicht
Beschreibung
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused pyrrole and triazine rings, which contribute to its unique chemical properties and biological activities. It is an integral part of several kinase inhibitors and nucleoside drugs, making it a valuable scaffold in the design of therapeutic agents .
Wirkmechanismus
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a promising fused heterocycle that targets kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets, the kinases, by inhibiting their activity .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . By inhibiting these pathways, the compound can slow down the growth and division of cancer cells .
Pharmacokinetics
It has been observed that compounds with this scaffold show low rates of glucuronidation, an indication of higher metabolic stability . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and division . This is achieved by targeting and inhibiting kinases, which play a crucial role in these processes .
Biochemische Analyse
Biochemical Properties
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is known to interact with specific proteins or enzymes that are dysregulated in diseases . It has been found to be an integral part of several kinase inhibitors . Kinase inhibition is one of the most successful approaches in targeted therapy .
Cellular Effects
The effects of this compound on cells are primarily related to its role in kinase inhibition . By targeting specific proteins or enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role as a kinase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that several kinase inhibitors containing this compound have been approved for therapeutic use , indicating its stability and long-term effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired triazine compound . Another method includes the formation of triazinium dicyanomethylide, followed by cyclization to produce the target compound .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic methodologies that utilize readily available starting materials. Transition metal-mediated synthesis and multistep synthesis are commonly employed to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the same core structure but lacks the carboxylic acid functionality.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These include various substituted derivatives that exhibit different biological activities and chemical properties.
Other fused heterocycles: Compounds like pyrrolopyrazines and pyrrolopyrimidines, which also contain fused ring systems and are used in similar applications.
The uniqueness of this compound lies in its specific combination of structural features and biological activities, making it a valuable scaffold for drug development and other scientific research applications .
Biologische Aktivität
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant research findings.
Overview of this compound
This compound features a unique structure characterized by fused pyrrole and triazine rings. The distinct chemical properties of this scaffold make it an essential component in developing therapeutic agents targeting various diseases, particularly cancer.
Target Kinases
this compound primarily targets protein kinases involved in critical signaling pathways related to cell proliferation and survival. Notable targets include:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
Mode of Action
The compound inhibits kinase activity by binding to the ATP-binding site of these enzymes, thereby blocking their phosphorylation activity. This inhibition leads to the suppression of downstream signaling pathways that promote tumor growth and survival .
Biochemical Pathways Affected
The inhibition of kinases by this compound impacts several biochemical pathways:
- Cell Proliferation : Reduced signaling through growth factor receptors leads to decreased cell division.
- Apoptosis Regulation : Alterations in signaling can enhance apoptotic pathways in cancer cells.
- Angiogenesis : Inhibition of VEGFR affects new blood vessel formation critical for tumor growth .
Pharmacokinetics and Stability
Research indicates that compounds with this scaffold exhibit low rates of glucuronidation, suggesting higher metabolic stability. This property is advantageous for therapeutic applications as it may prolong the compound's action in vivo .
In Vitro Studies
A series of studies have demonstrated the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives against various cancer cell lines:
Compound | Target | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound 1 | EGFR | 0.100 | 188 |
Compound 2 | VEGFR-2 | 0.066 | High |
Compound 3 | PDGFR | 0.023 | Moderate |
These results indicate that certain derivatives exhibit potent inhibitory effects against specific kinases while maintaining low cytotoxicity towards normal cells .
Antiviral Activity
Recent studies have also explored the antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. For instance, one study reported that certain analogs showed effective inhibition against the neuraminidase enzyme involved in influenza virus replication . The selectivity index for these compounds was found to be significantly high, indicating their potential as antiviral agents.
Eigenschaften
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-2-1-5-3-8-4-9-10(5)6/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMNWRMUBOJYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728715 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-45-9 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.